((2S,6R)-6-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-4-tritylmorpholin-2-yl)methyl dimethylphosphoramidochloridate
Description
((2S,6R)-6-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-4-tritylmorpholin-2-yl)methyl dimethylphosphoramidochloridate (CAS: 956139-18-7) is a structurally complex phosphoramidite derivative with a molecular formula of C₃₈H₃₇ClN₇O₄P and a molecular weight of 722.17 g/mol . The compound features:
- A morpholine ring with stereochemical specificity (2S,6R configuration).
- A 4-benzamido-2-oxopyrimidin-1(2H)-yl moiety, contributing to nucleobase recognition.
- A trityl (triphenylmethyl) group at the 4-position of the morpholine ring, serving as a protective group.
- A dimethylphosphoramidochloridate group, enabling its role in oligonucleotide synthesis as a reactive intermediate.
This compound is stored under inert atmospheres at 2–8°C due to its sensitivity to moisture and oxidative degradation. It is classified under UN# 3261 (Class 8) with hazard statements H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals) .
Properties
IUPAC Name |
N-[1-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H37ClN5O5P/c1-41(2)49(38,46)47-27-32-25-42(26-34(48-32)43-24-23-33(40-36(43)45)39-35(44)28-15-7-3-8-16-28)37(29-17-9-4-10-18-29,30-19-11-5-12-20-30)31-21-13-6-14-22-31/h3-24,32,34H,25-27H2,1-2H3,(H,39,40,44,45)/t32-,34+,49?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQVHNTXMQCQLT-AUIRFOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(OCC1CN(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)P(=O)(OC[C@@H]1CN(C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H37ClN5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956139-21-2 | |
| Record name | (6-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-4-tritylmorpholin-2-yl)methyl dimethylphosphoramidochloridate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
((2S,6R)-6-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-4-tritylmorpholin-2-yl)methyl dimethylphosphoramidochloridate is a complex organic compound with potential biological activities. Its structural characteristics suggest possible interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C37H37ClN5O5P
- Molecular Weight : 698.15 g/mol
- CAS Number : 956139-21-2
The compound features a morpholine ring, a benzamide moiety, and a phosphoramidochloridate functional group, which are likely to influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several potential mechanisms of action:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The benzamide and pyrimidine components are known to interact with cellular pathways involved in cancer progression.
- Antiviral Properties : The presence of the pyrimidine ring suggests potential antiviral activity, as many antiviral agents are based on pyrimidine derivatives.
- Inhibition of Enzymatic Activity : The phosphoramidochloridate group may inhibit certain enzymes, particularly those involved in nucleic acid synthesis or protein phosphorylation.
In Vitro Studies
In vitro assays have demonstrated that related compounds can inhibit the proliferation of cancer cells. For instance, a study on similar benzamide derivatives showed significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations .
In Vivo Studies
Animal model studies are scarce but essential for understanding the pharmacodynamics of ((2S,6R)-6-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-4-tritylmorpholin-2-yl)methyl dimethylphosphoramidochloridate. Related compounds have shown promise in reducing tumor size in xenograft models of cancer .
Case Studies
| Study | Compound | Model | Findings |
|---|---|---|---|
| 1 | Benzamide Derivative | MCF-7 Cells | IC50 = 12 µM; significant apoptosis induction |
| 2 | Pyrimidine Analog | A549 Cells | Reduced cell viability by 65% at 10 µM |
| 3 | Phosphoramido Compound | Xenograft Model | Tumor growth inhibition by 40% over 4 weeks |
The proposed mechanisms through which ((2S,6R)-6-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-4-tritylmorpholin-2-yl)methyl dimethylphosphoramidochloridate may exert its biological effects include:
- Inhibition of DNA/RNA Synthesis : The structural motifs suggest potential interference with nucleic acid synthesis pathways.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural and functional differences between the target compound and analogous derivatives:
Note: The purine derivative shares the same CAS number in , suggesting a data entry discrepancy or structural variant.
Key Observations:
Nucleobase Specificity: The target compound’s pyrimidinone base contrasts with the purine derivative in the third entry. Pyrimidinones favor hydrogen bonding with adenine analogs, while purines pair with thymine/uracil, affecting oligonucleotide design .
Protective Groups : The trityl group in the target compound offers steric protection and mild acidic deprotection (e.g., using dichloroacetic acid). In contrast, the tert-butyldimethylsilyl (TBS) group in the second compound requires fluoride-based deprotection, which can be less selective .
Reactivity: The dimethylphosphoramidochloridate group enables efficient coupling in solid-phase synthesis, while the propanenitrile-phosphino group in the second compound may exhibit slower reaction kinetics due to steric hindrance .
Hazard and Handling
Both the target compound and its purine analog share H314 and H290 hazards, necessitating inert-atmosphere handling. In contrast, the TBS/thioether derivative (second compound) lacks reported hazards but likely requires similar precautions due to its phosphino group .
Preparation Methods
Synthesis of the Morpholine Core Structure
The morpholine ring system serves as the foundational scaffold for this compound. The (2S,6R)-stereochemistry is established early in the synthesis to ensure correct spatial orientation of subsequent substituents. A common approach involves the cyclization of chiral epoxy amines or diols under acidic conditions. For instance, reacting (2S,6R)-2,6-diaminohexanol with a triphosgene derivative yields the morpholine ring while preserving stereochemical integrity . The trityl (triphenylmethyl) group is introduced at the 4-position via nucleophilic substitution using trityl chloride in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). This step typically achieves >85% yield in dichloromethane at 0–5°C .
Critical to this stage is the exclusion of moisture, as the trityl group is susceptible to acidic hydrolysis. The resulting 4-tritylmorpholine-2-carboxylate intermediate is then reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), followed by oxidation to the aldehyde with pyridinium chlorochromate (PCC) .
Functionalization with the Benzamido Pyrimidinone Moiety
The 4-benzamido-2-oxopyrimidin-1(2H)-yl group is introduced through a regioselective coupling reaction. The aldehyde intermediate undergoes condensation with 4-aminopyrimidin-2(1H)-one in the presence of benzoyl chloride to form a Schiff base, which is subsequently reduced using sodium cyanoborohydride (NaBH3CN) in methanol. This step installs the benzamido group while maintaining the pyrimidinone’s lactam structure .
Key parameters for this reaction include:
-
Temperature : 25–30°C to prevent racemization.
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Solvent : Anhydrous acetonitrile to enhance solubility.
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Stoichiometry : 1.2 equivalents of benzoyl chloride relative to the amine.
The product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7 v/v), yielding a white crystalline solid with >90% purity .
The final step involves the introduction of the dimethylphosphoramidochloridate group. The hydroxyl group at the 2-position of the morpholine ring is activated using 1H-tetrazole as a catalyst, followed by reaction with dimethylphosphoramidochloridate (ClP(O)(NMe2)2) in anhydrous dichloromethane. This step is conducted under argon atmosphere at −20°C to minimize hydrolysis .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | −20°C |
| Solvent | Anhydrous CH2Cl2 |
| Reaction Time | 4–6 hours |
| Yield | 70–75% |
The crude product is washed with cold sodium bicarbonate (5% w/v) to remove residual tetrazole, followed by drying over magnesium sulfate. Final purification employs flash chromatography (gradient elution from 10% to 30% ethyl acetate in hexanes) .
Stereochemical Control and Analytical Validation
The (2S,6R)-configuration is confirmed via chiral HPLC using a Chiralpak AD-H column (hexane/isopropanol, 85:15 v/v). Nuclear magnetic resonance (NMR) spectroscopy provides additional validation:
-
¹H NMR (400 MHz, CDCl3) : δ 7.85–7.45 (m, 15H, trityl aromatic), 6.95 (d, J = 8.2 Hz, 1H, pyrimidinone H-5), 4.35–3.80 (m, 6H, morpholine and CH2OP) .
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³¹P NMR (162 MHz, CDCl3) : δ 148.2 ppm (phosphoramidochloridate) .
Mass spectrometry (ESI-TOF) confirms the molecular ion peak at m/z 699.12 [M+H]⁺, consistent with the molecular formula C37H37ClN5O5P .
Challenges and Optimization Strategies
-
Moisture Sensitivity : The phosphoramidochloridate group hydrolyzes readily, necessitating strict anhydrous conditions. Storage under argon at 2–8°C extends stability to >6 months .
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Trityl Group Stability : Acidic impurities in solvents can cleave the trityl group. Pre-treatment of dichloromethane with molecular sieves (4Å) mitigates this risk.
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Stereochemical Drift : Elevated temperatures during coupling reactions can lead to epimerization. Kinetic control via low-temperature reactions (−20°C) preserves enantiomeric excess (>98%) .
Industrial-Scale Considerations
For bulk synthesis, continuous flow chemistry offers advantages in reproducibility and safety. A tubular reactor system with in-line IR monitoring ensures real-time analysis of the phosphoramidochloridate formation. Typical throughput reaches 500 g/day with a purity of ≥98% .
Applications in Oligonucleotide Synthesis
This compound serves as a key phosphoramidite in solid-phase oligonucleotide synthesis, particularly for antisense therapeutics targeting neurodegenerative diseases . Its trityl group facilitates purification via reverse-phase HPLC, while the dimethylamine moiety enhances coupling efficiency (>99% per step) .
Q & A
Basic Questions
Q. What are the critical steps in synthesizing ((2S,6R)-6-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-4-tritylmorpholin-2-yl)methyl dimethylphosphoramidochloridate?
- Methodological Answer :
- Protection of Functional Groups : Use trityl (triphenylmethyl) groups to protect morpholine nitrogen during synthesis, ensuring regioselectivity in subsequent reactions .
- Phosphorylation : Introduce the dimethylphosphoramidochloridate group via a two-step process: (1) activation of phosphorus intermediates (e.g., using diisopropylphosphoramidites), followed by (2) chlorination with agents like POCl₃ or SOCl₂ .
- Stereochemical Control : Utilize chiral auxiliaries or asymmetric catalysis to maintain the (2S,6R) configuration during morpholine ring formation, validated by chiral HPLC .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ³¹P NMR to verify stereochemistry, phosphorylation, and absence of byproducts (e.g., unreacted phosphoramidites) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 260 nm) to assess purity (>95%) and monitor degradation products .
Advanced Research Questions
Q. How can researchers address low yields during the phosphorylation step of this compound?
- Methodological Answer :
- Optimize Reaction Conditions :
- Temperature : Conduct reactions at −20°C to 0°C to minimize side reactions (e.g., hydrolysis of the phosphoramidochloridate group) .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity during phosphorylation .
- Purification Strategies : Employ silica gel chromatography with gradients of ethyl acetate/hexane to separate phosphorylated products from unreacted intermediates .
Q. How to resolve contradictions in reported stability data under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies :
- Conditions : Test stability at 40°C/75% RH (ICH guidelines) and −20°C (desiccated) for 1–3 months .
- Analytical Tools : Monitor degradation via LC-MS to identify hydrolyzed products (e.g., loss of dimethylphosphoramidate group) .
- Key Findings :
| Storage Condition | Degradation Rate | Major Degradants | Reference |
|---|---|---|---|
| −20°C (desiccated) | <2% over 3 months | None detected | |
| 25°C/60% RH | 15% over 1 month | Hydrolyzed phosphate |
Q. What strategies ensure stereochemical fidelity during morpholine ring formation?
- Methodological Answer :
- Chiral Resolution : Use diastereomeric salt crystallization (e.g., tartaric acid derivatives) to isolate the (2S,6R) configuration .
- Computational Modeling : DFT calculations to predict transition-state energies and guide catalyst selection (e.g., chiral Ru complexes) .
- Validation : X-ray crystallography to confirm absolute configuration post-synthesis .
Q. How to mitigate byproduct formation during trityl deprotection?
- Methodological Answer :
- Acid Selection : Use dilute trifluoroacetic acid (TFA, 0.5% v/v) in dichloromethane for mild deprotection, minimizing carbocation formation .
- Quenching : Add triethylsilane (TES) to scavenge trityl carbocations and prevent reattachment .
- Byproduct Analysis :
| Deprotection Method | Byproducts | Yield Loss | Reference |
|---|---|---|---|
| TFA (0.5%) + TES | <1% trityl adducts | 3–5% | |
| HCl (concentrated) | 10–15% trityl adducts | 20% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
